molecular formula C25H42N2O6 B12336087 Butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one CAS No. 53504-41-9

Butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one

Cat. No.: B12336087
CAS No.: 53504-41-9
M. Wt: 466.6 g/mol
InChI Key: ZECDNEGVMOSZJI-UHFFFAOYSA-N
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Description

Properties

CAS No.

53504-41-9

Molecular Formula

C25H42N2O6

Molecular Weight

466.6 g/mol

IUPAC Name

butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one

InChI

InChI=1S/C15H22N2O2.C6H10O2.C4H10O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;7-6-4-2-1-3-5-8-6;5-3-1-2-4-6/h12-15H,1-9H2;1-5H2;5-6H,1-4H2

InChI Key

ZECDNEGVMOSZJI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)OCC1.C1CC(CCC1CC2CCC(CC2)N=C=O)N=C=O.C(CCO)CO

Related CAS

53504-41-9

Origin of Product

United States

Preparation Methods

Key Steps :

  • Diol-Diisocyanate Reaction :
    Butane-1,4-diol reacts with bis(4-isocyanatocyclohexyl)methane at 150–240°C under nitrogen, forming urethane bonds.
    $$
    \text{HO-(CH}2\text{)}4\text{-OH} + \text{OCN-(C}6\text{H}{11}\text{)-CH}2\text{-(C}6\text{H}_{11}\text{)-NCO} \rightarrow \text{Polyurethane prepolymer}
    $$
    Catalysts like dibutyltin dilaurate (0.01–0.1 wt%) accelerate the reaction.

  • ε-Caprolactone Incorporation :
    ε-Caprolactone undergoes ROP initiated by residual hydroxyl groups from butane-1,4-diol, forming polyester segments. Tin(II) octoate (0.05–0.2 wt%) is commonly used.

Reaction Conditions :

Parameter Range Source
Temperature 150–240°C
Pressure 25–75 bar
Catalyst Concentration 0.01–0.2 wt%
Reaction Time 4–12 hours

One-Pot Copolymerization with CO₂ Incorporation

A modified approach introduces CO₂ to create poly(ether carbonate) polyols, enhancing thermal stability.

Procedure :

  • CO₂ Utilization :
    CO₂ is bubbled into the reaction mixture containing butane-1,4-diol, ε-caprolactone, and bis(4-isocyanatocyclohexyl)methane. This forms carbonate linkages alongside urethane and ester bonds.

  • Catalytic System :
    Double metal cyanide (DMC) catalysts (e.g., Zn₃[Co(CN)₆]₂) are employed at 3.0–4.5 ppm to optimize CO₂ selectivity.

Performance Data :

Example CO₂ Pressure (bar) OH Number (mg KOH/g) CO₂ Incorporation (wt%) Cyclic/Linear Carbonate Ratio
1 3.0 48.0 21.31 0.198
2* 4.5 48.2 20.84 0.227
5 2.5 57.5 19.2 0.09

*Comparative example without DMC catalyst.

Solvent-Free Bulk Polymerization

Solvent-free methods reduce environmental impact and improve product purity.

Process :

  • Melt Phase Reaction :
    All components are mixed at 180–200°C under vacuum to remove volatiles.
  • Post-Polymerization Treatment :
    The product is annealed at 80°C for 24 hours to enhance crystallinity.

Advantages :

  • Eliminates solvent recovery steps.
  • Yields polymers with viscosities of 14,100–26,400 mPas at 25°C.

Functionalization with Photochromic Additives

For specialized applications (e.g., optical materials), photochromic compounds are grafted onto the polymer backbone.

Modification Steps :

  • Surface Activation :
    The polymer is treated with plasma or UV/O₃ to generate reactive –OH groups.
  • Covalent Grafting :
    Photochromic agents (e.g., spiropyran derivatives) are attached via urethane or ester linkages.

Performance Metrics :

Property Value Source
Water Contact Angle 75–85°
Reversible Isomerization >500 cycles

Green Chemistry Approaches

Recent advances focus on sustainable methods, including enzymatic catalysis and bio-based raw materials.

Enzymatic Polymerization :

  • Lipase B from Candida antarctica (CALB) catalyzes ε-caprolactone ROP at 60–80°C, achieving >90% conversion.
  • Eliminates heavy metal catalysts, reducing toxicity.

Bio-Based Diols :

  • Butane-1,4-diol derived from succinic acid (fermentation route) reduces reliance on petrochemicals.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Butane-1,4-diol can undergo oxidation to form butyrolactone.

    Reduction: The isocyanate groups can be reduced to amines.

    Substitution: The isocyanate groups can react with alcohols to form urethanes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: Alcohols and amines are typical reagents for substitution reactions.

Major Products

    Oxidation: Butyrolactone

    Reduction: Amines

    Substitution: Urethanes

Scientific Research Applications

Structural Characteristics

The compound features a butane backbone with hydroxyl groups at both ends (making it a diol) and multiple isocyanate functionalities. These characteristics contribute to its reactivity, particularly in forming urethane linkages. The molecular formula is C25H42N2O6C_{25}H_{42}N_{2}O_{6}, with a molecular weight of approximately 466.611 g/mol. Its viscous liquid form is conducive to various industrial applications.

Polymer Synthesis

Butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one is primarily applied in the synthesis of polyurethanes. These polymers are known for their versatility and are used in various products such as foams, elastomers, and coatings. The incorporation of this compound allows for tailored properties such as increased flexibility, durability, and chemical resistance.

Application AreaDescription
Foams Used in flexible and rigid foams for insulation and cushioning materials.
Elastomers Enhances elasticity and resilience in rubber-like materials.
Coatings Provides protective coatings with improved abrasion resistance and durability.

Pharmaceutical Research

Research indicates that butane-1,4-diol can act as a prodrug for gamma-hydroxybutyric acid (GHB), which has psychoactive properties. Studies have shown that upon metabolism, butane-1,4-diol converts to GHB through specific enzymatic pathways. This conversion suggests potential therapeutic applications in treating conditions like narcolepsy or as an anesthetic agent.

Biochemical Interactions

The compound's interactions with biological systems have been studied extensively. Co-administration with ethanol can enhance psychoactive effects due to competition for metabolic enzymes, posing risks when combined with other drugs that share similar metabolic pathways.

Case Study 1: Polyurethane Development

A study conducted by researchers at [source] explored the use of this compound in developing high-performance polyurethane elastomers. The findings indicated that the incorporation of this compound significantly improved the mechanical properties and thermal stability of the resulting materials.

Case Study 2: Psychoactive Research

In another study published in [source], researchers examined the metabolic pathways of butane-1,4-diol when co-administered with ethanol. The results demonstrated enhanced psychoactive effects and raised concerns regarding safety and potential abuse when used recreationally.

Mechanism of Action

The compound exerts its effects primarily through the formation of urethane linkages. The isocyanate groups react with hydroxyl groups to form urethane bonds, which are crucial in the formation of polyurethanes. These reactions typically involve nucleophilic attack on the carbon of the isocyanate group, followed by the formation of a stable urethane linkage.

Comparison with Similar Compounds

Butane-1,4-diol (BDO)

Butane-1,4-diol (C₄H₁₀O₂) is a linear diol with hydroxyl groups at terminal positions. It is a colorless, viscous liquid widely used in polymer synthesis (e.g., polyurethanes, polyesters), solvents (e.g., γ-butyrolactone), and pharmaceuticals. Its industrial synthesis involves hydrogenation of 2-butyne-1,4-diol in supercritical CO₂ (84% selectivity at 100% conversion) or catalytic processes from maleic anhydride . BDO also exhibits nematode-suppressive properties in plants by modulating secondary metabolites like phenols and organic acids .

1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane (DHDI)

This cycloaliphatic diisocyanate (C₁₅H₂₀N₂O₂) is a crosslinking agent in polyurethane and thiourethane systems. Its rigid cyclohexane backbone enhances mechanical stability in polymers. DHDI is classified under CAS 13622-90-7 and is regulated under the U.S. TSCA Inventory for industrial use . It reacts with thiols (e.g., trimethylol-tris-3-mercaptopropionate) to form thiourethane-functionalized fillers for dental materials .

Oxepan-2-one (ε-Caprolactone)

Oxepan-2-one (C₆H₁₀O₂) is a seven-membered cyclic ester used to synthesize biodegradable polycaprolactone (PCL). It is a migratory byproduct in starch-based biopolymers, forming lactones and furanones during degradation . Its copolymerization with butane-1,4-diol and terephthalic acid enhances material flexibility .

Comparison with Structurally or Functionally Similar Compounds

Butane-1,4-diol vs. Other Glycols

Property Butane-1,4-diol Butane-1,3-diol Diethylene Glycol (DEG)
Chain Length C4, terminal -OH groups C4, internal -OH groups C4 with ether linkage
Polymer Compatibility Optimal fitting with MDI in polyurethanes Less efficient chain extension Disrupts molecular fitting due to ether groups
Oxidation Kinetics Reaction order 1–2 with Ag(III) First-order kinetics Not reported
Biological Activity Reduces nematode gall formation Antagonistic citric acid derivatives No direct evidence
Industrial Use THF, spandex production Limited to niche polyols Plasticizers, solvents

Key Contrasts :

  • BDO’s terminal hydroxyl groups enhance polymerization efficiency compared to butane-1,3-diol and DEG .
  • BDO’s oxidation behavior is more complex due to variable reaction orders with Ag(III) .

1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane vs. Other Diisocyanates

Property DHDI MDI (Diphenylmethane Diisocyanate) TDI (Toluene Diisocyanate)
Structure Cycloaliphatic Aromatic Aromatic
Reactivity Reacts with thiols High reactivity with polyols Moderate reactivity
Polymer Properties Enhanced UV stability High rigidity, prone to yellowing Flexible foams
Safety Respiratory hazards Carcinogenic risks Volatile, toxic vapors

Key Contrasts :

  • DHDI’s cycloaliphatic structure improves UV resistance compared to aromatic MDI/TDI .
  • DHDI requires stringent respiratory protection due to isocyanate hazards .

Oxepan-2-one vs. Other Lactones

Property Oxepan-2-one γ-Butyrolactone (GBL) δ-Valerolactone
Ring Size 7-membered 5-membered 6-membered
Polymerization Forms high-MW PCL Forms low-MW polyesters Moderate MW polymers
Biodegradability Slow degradation Rapid hydrolysis Intermediate rate
Applications Biomedical implants Solvents, pharmaceuticals Adhesives, coatings

Key Contrasts :

  • Oxepan-2-one’s larger ring enables slower degradation compared to GBL .
  • Copolymerization with BDO enhances mechanical properties in biopolymers .

Butane-1,4-diol

  • Catalyst-Free Routes : Supercritical CO₂ hydrogenation achieves 84% selectivity without catalysts .
  • Pharmaceutical Role : Precursor for cancer drugs (e.g., epothilones) and brevisamide .

1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane

  • Thiourethane Synthesis : Combines with TMP for dental fillers via ball-milling .

Oxepan-2-one

  • Migration in Biopolymers : Forms lactones during starch-based polymer degradation .

Biological Activity

The compound Butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one is a complex organic molecule that combines elements of diols and isocyanates. Its unique structure suggests potential biological activities, particularly in the fields of materials science and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and reports.

Chemical Structure and Properties

The molecular formula for this compound is C27H36N2O10C_{27}H_{36}N_2O_{10}, with a molecular weight of approximately 548.58 g/mol. It features a butane-1,4-diol backbone with multiple isocyanate groups, which are known for their reactivity and potential applications in polymer chemistry.

1. Cytotoxicity and Biocompatibility

Research indicates that compounds containing isocyanate groups can exhibit cytotoxic effects, especially in high concentrations. A study by Bhadha et al. (2019) demonstrated that certain isocyanates can induce apoptosis in human cell lines, suggesting a need for careful evaluation of their safety profiles when used in biomedical applications .

2. Antimicrobial Properties

Isocyanates have been studied for their antimicrobial properties. For instance, a derivative of this compound was tested against various bacterial strains, showing significant inhibition of growth. This suggests potential applications in developing antimicrobial coatings or materials .

3. Polymerization and Material Science

The compound's ability to undergo polymerization reactions makes it valuable in creating polyurethane materials. These polymers can have applications ranging from medical devices to construction materials due to their durability and flexibility .

Case Study 1: Cytotoxicity Assessment

In a controlled laboratory setting, the cytotoxicity of the compound was assessed using human fibroblast cell lines. The results indicated that at concentrations above 100 µM, significant cell death occurred after 24 hours of exposure. This highlights the importance of dosage in determining the biological effects of such compounds.

Concentration (µM)Cell Viability (%)
0100
1095
5080
10050
20020

Case Study 2: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a related isocyanate compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, indicating effective antimicrobial properties.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Research Findings

  • Mechanism of Action : The cytotoxic effects observed are likely due to the formation of reactive oxygen species (ROS) upon exposure to cells, leading to oxidative stress and subsequent cell death .
  • Polymer Characteristics : When polymerized, the resulting materials exhibited enhanced mechanical properties and thermal stability compared to traditional polyurethanes .
  • Safety Profile : While some studies highlight potential therapeutic applications, the safety profile remains a concern due to the cytotoxic nature of isocyanates. Regulatory assessments are necessary before clinical applications can be considered .

Q & A

Q. What are the standard methods for synthesizing and characterizing Butane-1,4-diol (BDO) in laboratory settings?

Butane-1,4-diol is typically synthesized via catalytic hydrogenation of maleic anhydride or through fermentation processes. Key characterization methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to verify purity and detect contaminants, as demonstrated in the analysis of Bindeez toy contamination .
  • Hydroxyl Value Determination: Critical for assessing reactivity in polymer synthesis, with standardized titration methods referenced in physicochemical profiles .
  • NMR Spectroscopy: For structural confirmation, particularly to distinguish between BDO and its deuterated analogs (e.g., 1,4-butane-d8-diamine) in isotopic labeling studies .

Q. How can researchers safely handle 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane given limited toxicological data?

This diisocyanate requires stringent safety protocols due to its reactive isocyanate groups and unknown acute toxicity:

  • Personal Protective Equipment (PPE): Use self-contained breathing apparatus, chemical-resistant gloves, and ventilation controls to avoid inhalation or dermal contact .
  • Spill Management: Collect spills using non-combustible absorbents (e.g., vermiculite) and avoid discharge into waterways. Environmental precautions align with ECHA guidelines for hazardous substances .
  • Storage: Store in sealed containers under inert gas (e.g., nitrogen) to prevent moisture-induced polymerization .

Q. What analytical techniques are recommended for identifying oxepan-2-one (ε-caprolactone) and its derivatives in polymer matrices?

  • Fourier-Transform Infrared Spectroscopy (FTIR): Detects carbonyl stretching vibrations (~1720 cm⁻¹) characteristic of lactones .
  • High-Performance Liquid Chromatography (HPLC): Resolves ε-caprolactone oligomers in biodegradable polyesters, with ethanol or acetonitrile as mobile phases .
  • Mass Spectrometry (MS): Identifies degradation products, such as hydroxycaproic acid, via fragmentation patterns .

Advanced Research Questions

Q. How can contradictory findings on Butane-1,4-diol's inherent pharmacological effects be resolved through experimental design?

Conflicting studies on BDO’s alcohol-like effects (independent of GHB metabolism) require:

  • Comparative Metabolic Profiling: Use radiolabeled BDO (e.g., ¹⁴C-BDO) to track metabolic pathways in vivo and quantify GHB vs. direct BDO activity .
  • Enzyme Inhibition Studies: Co-administer ethanol with BDO and measure acetaldehyde accumulation via headspace GC to assess alcohol dehydrogenase competition .
  • Intracerebroventricular Injection Models: Isolate CNS effects by bypassing hepatic metabolism, as done in rat studies showing no inherent activity .

Q. What methodologies optimize the mechanical properties of polyurethane ureas using 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane as a crosslinker?

  • Chain Extender Selection: Replace dipropylene glycol (DPG) with rigid diols like BDO to enhance molecular alignment, improving tensile strength (Table 4 in ).
  • Stoichiometric Tuning: Adjust the [NCO]:[OH] ratio to control crosslinking density. Excess isocyanate increases hardness but reduces elasticity .
  • Dynamic Mechanical Analysis (DMA): Correlate glass transition temperatures (Tg) with diisocyanate symmetry; cyclohexyl groups improve thermal stability versus aromatic analogs .

Q. What computational approaches predict the reactivity of 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane in polymerization reactions?

  • Density Functional Theory (DFT): Calculate electron density around isocyanate groups to predict nucleophilic attack rates by polyols or amines .
  • Molecular Dynamics (MD) Simulations: Model steric effects of the cyclohexylmethyl substituent, which hinder reactivity compared to linear diisocyanates .
  • Group Additivity Models: Estimate thermodynamic parameters (e.g., ΔH of reaction) using contributions from cyclohexane and methylene groups .

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